2-Allyloxyethanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

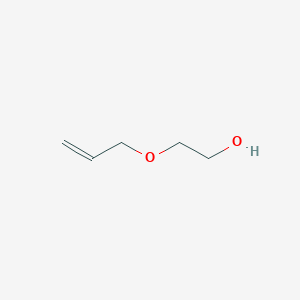

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-enoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYHRYNSUGLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27274-31-3 | |

| Record name | Polyethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27274-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0059401 | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-45-5, 27274-31-3 | |

| Record name | Ethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyloxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyloxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(allyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Allyloxyethanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a bifunctional organic compound possessing both an allyl ether and a primary alcohol functional group. This unique structure makes it a versatile chemical intermediate and monomer in a wide range of industrial and research applications. Its high boiling point and low odor make it a safer alternative to allyl alcohol in many synthetic procedures. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on data presentation and detailed experimental methodologies.

Chemical Structure and Identification

This compound is a colorless, transparent liquid.[1] Its fundamental chemical structure consists of an allyl group attached via an ether linkage to an ethanol molecule.

Molecular Structure:

-

Chemical Formula: C₅H₁₀O₂

-

Linear Formula: H₂C=CHCH₂OCH₂CH₂OH[2]

-

SMILES: C=CCOCCO[2]

-

InChI: 1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2[2]

-

InChIKey: GCYHRYNSUGLLMA-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless, clear liquid | [1] |

| Odor | Weak, characteristic | |

| Boiling Point | 159 °C (lit.) | [2] |

| Density | 0.955 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.436 (lit.) | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [1] |

| Vapor Pressure | 1.842 hPa at 25 °C | [3][4] |

| Water Solubility | Miscible | [1] |

| Solubility in Organics | Soluble in alcohol and oils. | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (in CDCl₃) | δ 5.91 (m, 1H, -CH=), 5.29 (dd, 1H, =CH₂), 5.20 (dd, 1H, =CH₂), 4.03 (d, 2H, -O-CH₂-CH=), 3.70 (t, 2H, -O-CH₂-CH₂-OH), 3.58 (t, 2H, -O-CH₂-CH₂-OH), 2.5 (br s, 1H, -OH) |

| ¹³C NMR (in CDCl₃) | δ 134.7 (-CH=), 117.2 (=CH₂), 72.3 (-O-CH₂-CH=), 70.8 (-O-CH₂-CH₂-OH), 61.7 (-O-CH₂-CH₂-OH) |

| FT-IR | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1645 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 102. Key fragments resulting from alpha-cleavage and dehydration. |

Reactivity and Applications

The dual functionality of this compound dictates its reactivity and diverse applications. The allyl group can undergo addition reactions and polymerization, while the hydroxyl group can be derivatized through esterification and etherification.

Key Reactions:

-

Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form more complex ethers.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

-

Isomerization: The allyl group can be isomerized to a propenyl group, which is a key step in the synthesis of some UV-reactive monomers.

-

Polymerization: The double bond allows this compound to act as a monomer or comonomer in the production of various polymers.

Major Applications:

-

Polymer Synthesis: It is a key monomer in the production of fluorocarbon resins, super absorbent resins, and unsaturated polyesters.[1]

-

Coatings and Adhesives: Used in the formulation of light-curing coatings and as an additive for paints and plastics.

-

Chemical Intermediate: Serves as a versatile intermediate for the synthesis of other organic compounds, including pharmaceuticals and silicon-modified materials.

-

Stabilizer: Acts as a stabilizer for polyurethane foam.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The following protocol is based on a patented method utilizing a Zeocar-2 catalyst.

Materials:

-

Allyl alcohol

-

Ethylene oxide

-

Zeocar-2 catalyst (freshly calcined at 500 °C for 1 hour)

-

Stainless steel autoclave

-

Distillation apparatus

Procedure:

-

Charge a 2 L stainless steel autoclave with 637.2 g (10.96 mol) of allyl alcohol and 39.8 g of freshly calcined Zeocar-2 catalyst.[6]

-

Seal the autoclave and introduce 119.4 g (2.71 mol) of ethylene oxide.[6]

-

Heat the mixture to 115 °C with constant stirring and maintain this temperature for 1 hour.[6] The reaction is typically complete within 30 to 90 minutes.

-

Monitor the reaction for the complete conversion of ethylene oxide.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

-

Open the autoclave and filter the reaction mixture to remove the Zeocar-2 catalyst.

-

The crude product is then purified by fractional distillation under vacuum.

Purification of this compound

Purification of the crude this compound is typically achieved by fractional distillation under reduced pressure.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

-

Begin heating the flask gently with the heating mantle.

-

Apply vacuum to the system, carefully reducing the pressure to the desired level.

-

Slowly increase the temperature to initiate distillation.

-

Collect the forerun, which will contain any lower-boiling impurities.

-

As the temperature at the head of the column stabilizes near the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

-

Continue distillation until the majority of the product has been collected, leaving a small amount of higher-boiling residue in the distillation flask.

-

Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Analytical Methods

Gas Chromatography (GC):

Gas chromatography is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

-

Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is recommended.

-

Injector Temperature: 200-250 °C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: High purity nitrogen or helium at a flow rate of 1-2 mL/min.

-

Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a ramp to a final temperature of 200-220 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) before injection.

Safety and Toxicology

This compound is a combustible liquid and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

| Toxicological Data | Value | Species | Reference |

| LD₅₀ (Oral) | 3050 mg/kg | Rat | [1][8] |

| LD₅₀ (Dermal) | No data available | ||

| LC₅₀ (Inhalation) | No data available | ||

| Skin Irritation | Causes skin irritation | [7] | |

| Eye Irritation | Causes serious eye irritation | [7] |

Visualizations

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound 98 111-45-5 [sigmaaldrich.com]

- 3. 111-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 111-45-5 [chemicalbook.com]

- 5. Buy this compound | 111-45-5 [smolecule.com]

- 6. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]

- 7. This compound(111-45-5) 13C NMR [m.chemicalbook.com]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to 2-Allyloxyethanol: Nomenclature, Properties, and Applications in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Allyloxyethanol, a bifunctional organic compound with significant applications in chemical synthesis, particularly in the field of polymer chemistry. This document will cover its formal nomenclature, common synonyms, and delve into its role in the synthesis of advanced polymer materials.

IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature. In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and academic literature.

| Identifier Type | Name/Identifier |

| Systematic IUPAC Name | 2-(prop-2-en-1-yloxy)ethan-1-ol[1], 2-prop-2-enoxyethanol[2] |

| Common Synonyms | Ethylene glycol monoallyl ether[2][3][4][5][6], Allyl Cellosolve[1][2][4], Allyl Glycol[1][3][4], 2-(Allyloxy)ethanol[1][2][3], USAF do-47[3][4] |

| CAS Registry Number | 111-45-5[1][4] |

Applications in Polymer Chemistry: Synthesis of Modified Polyurethane Coatings

A significant application of this compound lies in its use as a building block for creating functionalized polymers. Its bifunctional nature, possessing both a hydroxyl (-OH) group and an allyl (CH₂=CH-CH₂) group, allows for its incorporation into polymer chains and subsequent cross-linking.[7] A notable example is its use as an end-capping reagent in the synthesis of this compound-terminated polyurethane, which serves as a modifier for polyurethane-modified polydimethylsiloxane (PUMS) coatings.[2]

The following diagram illustrates the general workflow for the synthesis of a polyurethane-modified polydimethylsiloxane (PUMS) coating using this compound as a key reagent.

Step 1: Synthesis of Hydroxyl-Terminated Polydimethylsiloxane (PDMS) The synthesis of the hydroxyl-terminated PDMS prepolymer is a foundational step. This process typically involves the hydrolysis and subsequent condensation polymerization of dichlorodimethylsilane. The reaction conditions, such as temperature, catalyst, and monomer-to-water ratio, are critical in controlling the molecular weight and functionality of the resulting polymer. Purification is then carried out to remove any unreacted monomers and by-products.

Step 2: Synthesis of this compound-Terminated Polyurethane (AEPU) In this key step, a diol (polyol) is reacted with a diisocyanate in a specific stoichiometric ratio to form an isocyanate-terminated polyurethane prepolymer. This compound is then introduced into the reaction. The hydroxyl group of this compound reacts with the terminal isocyanate groups, effectively "capping" the polyurethane chains and introducing the reactive allyl functionality at the chain ends. The progress of this reaction is typically monitored using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the isocyanate peak.

Step 3: Formulation of the Polyurethane-Modified PDMS (PUMS) Coating The synthesized hydroxyl-terminated PDMS and the this compound-terminated polyurethane (AEPU) are blended together. A suitable curing agent, often a platinum-based catalyst for hydrosilylation reactions, and other additives are incorporated to facilitate the cross-linking process. The mixture is thoroughly homogenized to ensure a uniform distribution of all components and then degassed to remove any entrapped air bubbles that could create defects in the final coating.

Step 4: Coating Application and Curing The formulated PUMS coating is applied to a desired substrate using methods such as spin-coating, dip-coating, or spray-coating. The coated substrate is then subjected to a curing process, typically involving heating at a specific temperature for a defined duration. During curing, the allyl groups of the AEPU react with the silicon-hydride groups of a crosslinker (if present) or undergo other cross-linking reactions, leading to the formation of a durable, cross-linked polymer network. The final cured coating is then characterized for its mechanical, thermal, and surface properties.

Logical Relationship in the Synthesis of this compound

While this compound is used to synthesize more complex molecules, it is itself synthesized from simpler precursors. A common industrial method involves the reaction of allyl alcohol with ethylene oxide. The logical flow of this synthesis is depicted below.

References

- 1. This compound | 111-45-5 | Benchchem [benchchem.com]

- 2. This compound | 111-45-5 [chemicalbook.com]

- 3. Ethylene glycol monoallyl ether | C5H10O2 | CID 8116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 111-45-5 [smolecule.com]

- 5. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]

- 6. This compound 98 111-45-5 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Allyloxyethanol (CAS 111-45-5): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyethanol, registered under CAS number 111-45-5, is a bifunctional organic compound possessing both an allyl ether and a primary hydroxyl group. This unique structure makes it a versatile molecule in polymer chemistry and organic synthesis. Also known as ethylene glycol monoallyl ether, it serves as a valuable intermediate and monomer in the production of a variety of materials, including resins, coatings, and polymers. Its properties, such as a high boiling point and low odor, make it a favorable alternative to other reactive monomers.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory and industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, mushroom-like | [4] |

| Boiling Point | 159 °C (at 760 mmHg) | [5] |

| Density | 0.955 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.436 | [5] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [5] |

| Vapor Pressure | 0.846 mmHg at 25 °C | [4] |

| Water Solubility | 454 g/L at 25 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | -0.12 at 20 °C | [6] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of allyl alcohol with ethylene oxide. Below are two detailed experimental protocols based on patented methodologies.

Experimental Protocol 1: Synthesis using a Heterogeneous Catalyst

This protocol is based on the reaction of allyl alcohol and ethylene oxide in the presence of a Zeocar-2 catalyst.[7]

Materials:

-

Allyl alcohol (10.96 mol, 637.2 g)

-

Ethylene oxide (2.71 mol, 119.4 g)

-

Zeocar-2 catalyst (39.8 g), freshly calcined at 500 °C for 1 hour

-

2 L stainless steel autoclave

Procedure:

-

Charge the 2 L stainless steel autoclave with 637.2 g of allyl alcohol and 39.8 g of the freshly calcined Zeocar-2 catalyst.[7]

-

Seal the autoclave and feed in 119.4 g of ethylene oxide.[7]

-

Heat the mixture to 115 °C and maintain this temperature for 1 hour with constant stirring.[7]

-

Monitor the reaction progress until the conversion of ethylene oxide is complete (typically 100%).[7]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

The crude product is then purified by rectification to yield this compound.[7]

Experimental Protocol 2: Synthesis via Etherification with Propylene

This method involves the etherification of ethylene glycol with propylene using a catalyst.[2]

Materials:

-

Ethylene glycol

-

Propylene

-

Ammonium nitrate catalyst

Procedure:

-

Charge a suitable reactor with ethylene glycol.

-

Heat the ethylene glycol to a temperature range of 120-130 °C.[2]

-

Introduce propylene gas into the reactor.

-

Add the ammonium nitrate catalyst to the heated mixture.[2]

-

Maintain the reaction at 120-130 °C until the desired conversion is achieved.

-

After the reaction is complete, the resulting this compound can be purified by distillation.

Applications of this compound

The dual functionality of this compound makes it a valuable component in various industrial applications, primarily in the synthesis of polymers and resins.

Monomer in Unsaturated Polyester Resin Synthesis

This compound can be incorporated as a comonomer in the synthesis of unsaturated polyester resins. The hydroxyl group participates in the esterification reaction with dicarboxylic acids (or their anhydrides), while the allyl group provides a site for subsequent cross-linking with a vinyl monomer like styrene.

General Experimental Protocol for Unsaturated Polyester Resin Synthesis:

Materials:

-

Dicarboxylic acid (e.g., phthalic anhydride, maleic anhydride)

-

Glycol (e.g., propylene glycol, ethylene glycol)

-

This compound (as a co-glycol)

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Inhibitor (e.g., hydroquinone)

-

Vinyl monomer for cross-linking (e.g., styrene)

-

Initiator for curing (e.g., methyl ethyl ketone peroxide)

-

Promoter for curing (e.g., cobalt naphthenate)

Procedure:

-

Polycondensation:

-

Charge the dicarboxylic acid(s), glycol(s), and this compound into a reactor equipped with a stirrer, thermometer, and a condenser for water removal.

-

Heat the mixture to 180-220 °C with continuous stirring.

-

Monitor the reaction by measuring the acid value and viscosity.

-

Once the desired acid value and viscosity are reached, cool the reactor to below 100 °C.

-

-

Blending:

-

Add an inhibitor to prevent premature gelation.

-

Slowly add the vinyl monomer (e.g., styrene) to the polyester melt with stirring to achieve the desired viscosity.

-

-

Curing:

-

To a portion of the resin, add the promoter and mix thoroughly.

-

Add the initiator and mix until a homogeneous solution is obtained.

-

The resin will then cure at room or elevated temperatures.

-

Reactive Diluent in Epoxy Resin Formulations

In epoxy resin systems, this compound can function as a reactive diluent. Its primary role is to reduce the viscosity of the epoxy resin, which improves handling, processability, and filler loading.[8] The hydroxyl group of this compound can react with the epoxy groups, incorporating it into the cured polymer network. This chemical integration minimizes the negative impact on the final mechanical properties that is often observed with non-reactive diluents.[8]

General Experimental Protocol for Using this compound as a Reactive Diluent:

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Curing agent (e.g., polyamine)

-

Optional: Fillers, additives

Procedure:

-

Blending:

-

In a suitable container, weigh the desired amount of epoxy resin.

-

Add the desired amount of this compound (typically 5-20 wt%) to the epoxy resin.

-

Mix thoroughly until a homogeneous mixture is obtained. Gentle heating may be applied to reduce viscosity and aid mixing.

-

-

Curing:

-

Add the stoichiometric amount of the curing agent to the epoxy resin/reactive diluent blend.

-

Mix all components thoroughly.

-

De-gas the mixture if necessary to remove entrapped air bubbles.

-

Apply the formulation as required and cure according to the recommended schedule for the specific epoxy resin and curing agent system (e.g., at room temperature or an elevated temperature).

-

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, it is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a tightly closed container in a cool, dry place away from sources of ignition.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][9]

Conclusion

This compound (CAS 111-45-5) is a valuable and versatile chemical intermediate with significant applications in polymer science. Its bifunctional nature allows it to be incorporated into polymer backbones and to serve as a cross-linking site or as a reactive diluent. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to safely and effectively utilize this compound in their work, fostering further innovation in the development of advanced materials.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | cas no. 111-45-5 | UniVOOK Chemical [univook.com]

- 3. 2-(Allyloxy)ethanol | CAS#:111-45-5 | Chemsrc [chemsrc.com]

- 4. allyl glycol, 111-45-5 [thegoodscentscompany.com]

- 5. 2-烯丙氧基乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 111-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]

- 8. specialchem.com [specialchem.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Ethoxylation of Allyl Alcohol for the Synthesis of 2-Allyloxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allyloxyethanol via the ethoxylation of allyl alcohol. The document details the underlying reaction mechanisms, compares catalytic systems, presents detailed experimental protocols, and summarizes key quantitative data. Safety considerations for handling the hazardous materials involved are also thoroughly addressed.

Introduction

This compound is a valuable bifunctional molecule possessing both an allyl group and a primary hydroxyl group. This unique structure makes it an important intermediate in the synthesis of a variety of chemical and pharmaceutical preparations, including its use as a monomer in polymerization reactions and as an end-capping reagent for polymers like polyurethanes. The principal industrial route for its production is the direct ethoxylation of allyl alcohol, a reaction that involves the ring-opening addition of ethylene oxide to the alcohol.[1]

This guide focuses on the single-unit ethoxylation to produce the mono-ethoxylated product, this compound. The reaction's efficiency and selectivity are highly dependent on the choice of catalyst and reaction conditions. Both acid and base catalysis are employed, each with distinct mechanisms and outcomes that will be explored herein.

Reaction Mechanisms

The ethoxylation of allyl alcohol proceeds via the nucleophilic attack of the alcohol on the ethylene oxide ring. This reaction is typically catalyzed by either an acid or a base to facilitate the ring-opening of the epoxide.

Base-Catalyzed Ethoxylation

In base-catalyzed ethoxylation, a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used. The reaction initiates with the deprotonation of allyl alcohol to form a more nucleophilic allyl alkoxide ion. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring in an SN2 reaction, leading to the formation of the this compound product after protonation.[2][3]

A key characteristic of base catalysis is that the product alcohol is also deprotonated, leading to the formation of higher ethoxylates (di-, tri-, and poly-ethylene glycol ethers) as byproducts.[3][4] The reaction rate is dependent on the molar concentration of the catalyst.[4]

Figure 1: Base-Catalyzed Ethoxylation Pathway.

Acid-Catalyzed Ethoxylation

Acid-catalyzed ethoxylation, using Lewis acids like boron trifluoride (BF₃) or solid acid catalysts such as Zeocar-2, proceeds through a different mechanism.[4][5] The acid catalyst first protonates the oxygen atom of the ethylene oxide ring, forming a highly reactive oxonium ion. This activation makes the epoxide more susceptible to nucleophilic attack by the neutral allyl alcohol molecule.[6]

Acidic catalysts generally lead to a narrower distribution of ethoxylates compared to basic catalysts. However, they can also promote the formation of undesirable byproducts such as poly(ethylene glycol) (PEG) if traces of water are present.[4][6]

Figure 2: Acid-Catalyzed Ethoxylation Pathway.

Catalyst Systems and Reaction Conditions

The choice of catalyst is a critical parameter that influences selectivity, reaction rate, and byproduct formation.

| Catalyst Type | Examples | Temperature (°C) | Molar Ratio (Allyl Alcohol:EO) | Pressure | Advantages | Disadvantages |

| Basic | NaOH, KOH[4][5] | 120 - 180[2][3] | 2.45:1 (for NaOH)[5] | 1 - 6 bar[2] | High reaction rates. | Broader ethoxylate distribution, formation of higher oligomers, requires neutralization.[4][5] |

| Acidic (Lewis) | BF₃[5] | N/A | N/A | N/A | Narrower ethoxylate distribution.[4] | Formation of undesirable byproducts, catalyst removal can be difficult.[4][5] |

| Acidic (Solid) | Zeocar-2[5] | 90 - 125[5] | 1:1 to 4.5:1[5] | Autoclave (elevated) | High selectivity, reusable catalyst, no neutralization step, reduced waste.[5] | Requires filtration to remove. |

Quantitative Data Summary

The following tables summarize quantitative data from cited literature on the ethoxylation of allyl alcohol.

Table 1: Reaction Parameters and Product Yield with Zeocar-2 Catalyst [5]

| Parameter | Value |

| Allyl Alcohol | 637.2 g (10.96 mol) |

| Ethylene Oxide | 119.4 g (2.71 mol) |

| Molar Ratio (Allyl Alcohol:EO) | 4.04:1 |

| Catalyst (Zeocar-2) | 39.8 g |

| Temperature | 115 °C |

| Reaction Time | 1 hour |

| Ethylene Oxide Conversion | 100% |

| Recovered Allyl Alcohol | 500.06 g (99.7% purity) |

| This compound Product | 209.44 g (99.9% purity) |

| Calculated Yield (based on EO) | 75.6% |

Table 2: Product Distribution with KOH Catalyst [7]

| Parameter | Value |

| Molar Ratio (EO:Allyl Alcohol) | 1.5:1 |

| Unreacted Allyl Alcohol | 4% |

| Monoethoxylate (this compound) | 23% |

| Diethoxylate | 32% |

| Triethoxylate | 23% |

| Higher Oligomers | Balance |

Note: The yield calculation in Table 1 is based on the molar amount of the limiting reactant, ethylene oxide.

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound, incorporating critical safety measures.

Materials and Equipment

-

Reactants: Allyl alcohol (≥99%), Ethylene oxide (lecture bottle or cylinder)

-

Catalyst: Zeocar-2 (calcined at 500°C for 1 hour before use) or Potassium Hydroxide (flakes)

-

Equipment:

-

Stainless steel autoclave (e.g., 2 L capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

-

Heating mantle or oil bath.

-

Cooling system (e.g., water bath).

-

Distillation apparatus for vacuum rectification.

-

Analytical balance.

-

Gas chromatography (GC) equipment for reaction monitoring and product analysis.

-

Experimental Workflow Diagram

Figure 3: Experimental Workflow for this compound Synthesis.

Step-by-Step Procedure (Based on Zeocar-2 Catalyst)

-

Catalyst Preparation: If using Zeocar-2, calcine it at 500°C for 1 hour and allow it to cool in a desiccator before use.[5]

-

Reactor Charging: In a fume hood, charge the stainless steel autoclave with the desired amount of allyl alcohol and the catalyst (e.g., 1-10% by weight of the reaction mass).[5]

-

Sealing and Inerting: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen, to remove air.

-

Ethylene Oxide Addition: Carefully introduce a pre-weighed amount of ethylene oxide into the sealed autoclave. This should be done using appropriate connectors and safety protocols for handling high-pressure gases.

-

Reaction: Begin stirring and heat the autoclave to the target temperature (e.g., 115°C).[5] The ethoxylation reaction is highly exothermic, and careful temperature control is crucial to prevent a thermal runaway.[2][8] Monitor the internal pressure and temperature throughout the reaction. Maintain the reaction conditions for the specified duration (e.g., 1 hour).[5]

-

Cooling and Depressurization: After the reaction is complete (indicated by pressure stabilization), cool the autoclave to room temperature. Carefully vent any residual pressure in a safe manner.

-

Product Recovery: Open the autoclave in a well-ventilated area. Filter the reaction mixture to remove the solid catalyst.

-

Purification: Transfer the filtrate to a distillation apparatus. Perform vacuum rectification to separate the unreacted allyl alcohol from the this compound product.[5] Collect the fractions based on their boiling points.

-

Analysis: Analyze the purity of the collected fractions using gas chromatography or other suitable analytical techniques.[9][10]

Safety Considerations

The ethoxylation of allyl alcohol involves significant hazards that must be managed with strict safety protocols.

-

Ethylene Oxide (EO): EO is a highly flammable, toxic, and carcinogenic gas.[8] It can form explosive mixtures with air. All handling of ethylene oxide must be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[11] An emergency plan for EO exposure should be in place.

-

Allyl Alcohol: Allyl alcohol is a flammable and toxic liquid. It can be absorbed through the skin and is an irritant. Handle with appropriate PPE.

-

Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway, which can lead to a dangerous increase in temperature and pressure.[1][3] The reaction must be conducted in a vessel capable of withstanding the expected pressure, and a reliable cooling system must be in place. Continuous monitoring of temperature and pressure is essential.

-

Pressure Equipment: The use of an autoclave requires proper training and adherence to operating procedures for high-pressure equipment. Ensure the autoclave has a pressure relief valve.

Conclusion

The synthesis of this compound through the ethoxylation of allyl alcohol is a well-established and industrially significant process. The selection of an appropriate catalyst system is paramount in achieving high selectivity and yield while minimizing byproduct formation. Solid acid catalysts like Zeocar-2 offer advantages in terms of reusability and reduced waste streams compared to traditional homogeneous basic or Lewis acid catalysts. Due to the hazardous nature of the reactants and the exothermic character of the reaction, stringent safety protocols and careful control of reaction parameters are essential for a safe and successful synthesis. This guide provides the foundational knowledge for researchers and professionals to understand and implement this important chemical transformation.

References

- 1. US9073836B2 - Process for preparing allyl alcohol alkoxylates - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US5519154A - Ethoxylated ester surfactants and a process therefor - Google Patents [patents.google.com]

- 8. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]

- 9. This compound | 111-45-5 | Benchchem [benchchem.com]

- 10. osha.gov [osha.gov]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 2-Allyloxyethanol

Introduction

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a chemical intermediate with the CAS number 111-45-5.[1][2] Its molecular formula is C5H10O2, and it has a molecular weight of 102.13 g/mol .[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, consolidating critical safety data from various Safety Data Sheets (SDS). It details the substance's physical and chemical properties, toxicological profile, hazards, and emergency procedures. The guide includes structured data tables for clarity, descriptions of experimental protocols, and visualizations of key safety workflows and relationships.

Physical and Chemical Properties

This compound is a combustible liquid.[3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 159 °C (lit.) | [1][4] |

| Density | 0.955 g/mL at 25 °C (lit.) | [1][4] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.436 (lit.) | [4] |

| Vapor Pressure | 0.9±0.6 mmHg at 25°C | [6] |

| Stability | Stable under recommended storage conditions. | [1][3] |

Toxicological Profile

The toxicological data for this compound indicates potential for acute toxicity, irritation, and specific target organ effects. The chemical and toxicological properties have not been thoroughly investigated.[1]

Acute Toxicity

The primary quantitative toxicological data available are from animal studies.

| Metric | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3050 mg/kg | [1][3] |

| LD50 | Mouse | Intraperitoneal | 250 mg/kg | [3] |

Symptoms observed in rats following oral administration include ataxia, cyanosis, and a decrease in body temperature.[1]

Irritation and Sensitization

-

Skin Irritation : Causes skin irritation. Tests on rabbits showed a moderate irritation effect.[3]

-

Eye Irritation : Causes serious eye irritation.[3]

-

Respiratory Irritation : May cause respiratory irritation.[3] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1][3]

-

Skin Sensitization : No data available.[1]

Carcinogenicity and Mutagenicity

-

Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Germ Cell Mutagenicity : No data available.[1]

Exposure Thresholds

A study evaluated the maximum permissible concentration in atmospheric air, determining the following thresholds.

| Threshold Type | Value | Source |

| Irritable Concentration | 0.68 mg/m³ | [6] |

| Chronic Effect | 0.075 mg/m³ | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from aggregated sources are listed below.

| Hazard Class | GHS Code | Description | Source |

| Flammable Liquids | H227 | Combustible liquid | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [2][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [2][3] |

The relationship between these hazards and the required personal protective equipment (PPE) is crucial for safe handling.

Experimental Protocols

Safety Data Sheets summarize the results of standardized toxicological tests but do not typically include detailed experimental protocols. The cited LD50 value is likely derived from a standardized procedure, such as the OECD Test Guideline 401 (Acute Oral Toxicity). A representative methodology is described below.

Methodology: Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model (e.g., rats) following a single oral administration.

Procedure:

-

Animal Selection: Healthy, young adult laboratory rats of a single strain are selected. They are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to standard laboratory diet and water.

-

Dose Preparation: The test substance, this compound, is prepared at various concentrations, typically diluted in a suitable vehicle if necessary.

-

Administration: Prior to dosing, animals are fasted overnight. The substance is administered in a single dose by gavage using a stomach tube. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns), and body weight changes.[1] Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

-

Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis) based on the mortality observed at different dose levels.

Emergency Procedures

Proper response in an emergency is critical to mitigate harm. The following workflows outline procedures for first aid and accidental release.

First Aid Measures

In case of exposure, follow the steps outlined below. Always consult a physician and show them the Safety Data Sheet.[1]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Unsuitable Extinguishing Media : Do NOT use a water jet.[1]

-

Specific Hazards : Hazardous decomposition products formed under fire conditions include carbon oxides.[1] Vapors may form explosive mixtures with air.[7]

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

A systematic approach is required to safely manage spills.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Ethylene glycol monoallyl ether | C5H10O2 | CID 8116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. This compound 98 111-45-5 [sigmaaldrich.com]

- 5. 2-アリルオキシエタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Allyloxy)ethanol | CAS#:111-45-5 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Allyl and Hydroxyl Groups in 2-Allyloxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyloxyethanol, a bifunctional molecule incorporating both a reactive allyl group and a primary hydroxyl group, presents a versatile platform for a multitude of chemical transformations. This technical guide provides a comprehensive analysis of the distinct reactivity of these two functional moieties. A detailed exploration of selective and non-selective reactions, including etherification, esterification, oxidation, and addition reactions, is presented. This document summarizes key quantitative data from analogous systems to infer the reactivity of this compound, offers detailed experimental protocols for representative transformations, and employs logical diagrams to illustrate reaction pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers in organic synthesis, polymer chemistry, and drug development, enabling the strategic manipulation of this compound's functional groups for the synthesis of novel molecules and materials.

Introduction

This compound (CAS No. 111-45-5), also known as ethylene glycol monoallyl ether, is a colorless liquid possessing a unique molecular architecture that features two distinct reactive centers: a terminal carbon-carbon double bond within the allyl group (C=C) and a primary hydroxyl group (-OH). This duality allows for a rich and varied chemistry, enabling its participation in a wide array of organic reactions. The ability to selectively functionalize one group while preserving the other is a key challenge and opportunity in the synthetic application of this molecule. This guide will delve into the characteristic reactions of both the allyl and hydroxyl functionalities, providing insights into achieving chemoselectivity and offering practical experimental guidance.

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can readily undergo reactions typical of alcohols, most notably etherification and esterification.

Etherification

The hydroxyl group can be converted to an ether linkage through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of a Benzyl Ether of this compound (Representative)

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Benzyl bromide (1.1 eq.) is added dropwise to the reaction mixture, which is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzyl ether.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves the reaction with a carboxylic acid in the presence of an acid catalyst, is a common method.

Reaction Pathway for Fischer Esterification

The Genesis of a Versatile Building Block: A Technical Guide to the Historical Development of 2-Allyloxyethanol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and technological evolution of 2-allyloxyethanol synthesis. This compound, a bifunctional molecule featuring both a reactive double bond and a primary hydroxyl group, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including polymers, resins, and pharmaceuticals. This document provides a comprehensive overview of the core synthetic methodologies, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of reaction pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Early Developments and the Advent of Williamson Ether Synthesis

The conceptual foundation for the synthesis of ethers like this compound was laid in 1850 with Alexander Williamson's development of the Williamson ether synthesis.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and remains a fundamental method for ether formation.[1][2]

One of the earliest documented methods for producing this compound involves the reaction of ethylene glycol with allyl bromide in the presence of sodium hydroxide.[3] This method, a direct application of the Williamson synthesis, was described in a 1964 publication.[3] However, this approach is often hampered by the formation of salt byproducts and can be a lengthy process.[3]

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis for this compound involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Synthesis of this compound

This protocol is adapted from general Williamson ether synthesis procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylene glycol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the stirred solution at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

-

Allylation: Slowly add allyl bromide (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to 50-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

The Rise of Ethoxylation: A More Direct Industrial Route

The principal industrial method for synthesizing this compound is the direct reaction of allyl alcohol with ethylene oxide, a process known as ethoxylation.[4] This method avoids the use of alkyl halides and the formation of inorganic salt byproducts. Early industrial processes utilized basic catalysts like sodium hydroxide.[3] A publication from 1953 describes the synthesis of this compound through the interaction of allyl alcohol and ethylene oxide in the presence of caustic soda.[3] However, these early methods often suffered from low selectivity, leading to the formation of higher ethoxylates.[3]

Significant advancements in catalyst technology have greatly improved the efficiency and selectivity of this process. The use of acid catalysts, such as boron trifluoride, was patented in 1971.[3] More recently, solid acid catalysts like Zeocar-2 have been employed to enhance selectivity and allow for catalyst reuse, making the process more economical and environmentally friendly.[3][4]

Ethoxylation of Allyl Alcohol

This method involves the ring-opening of ethylene oxide by allyl alcohol, catalyzed by an acid or base.

Reaction Scheme:

Caption: Ethoxylation of Allyl Alcohol to this compound.

Experimental Protocol: Synthesis of this compound via Ethoxylation with Zeocar-2 Catalyst

This protocol is based on the method described in Russian Patent RU2091066C1.[3]

-

Catalyst Preparation: Freshly calcine Zeocar-2 catalyst at 500 °C for 1 hour.

-

Reaction Setup: In a stainless steel autoclave, charge allyl alcohol and the calcined Zeocar-2 catalyst (1-10% by weight of the total reaction mass).

-

Reactant Addition: Close the autoclave and feed in ethylene oxide. The molar ratio of allyl alcohol to ethylene oxide can range from 1:1 to 4.5:1.[3][4]

-

Reaction: Heat the mixture to 90-125 °C with constant stirring and maintain for 0.5-1.5 hours.[3]

-

Workup: After the reaction is complete (100% conversion of ethylene oxide), cool and open the autoclave.[3]

-

Purification: Filter the reaction mass to remove the catalyst and subject the filtrate to rectification under vacuum to obtain pure this compound.[3]

Phase Transfer Catalysis: Enhancing the Williamson Synthesis

Phase Transfer Catalysis (PTC) has emerged as a powerful technique to improve the efficiency of the Williamson ether synthesis, particularly for industrial applications.[5] PTC facilitates the reaction between reactants present in different immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide).[6] A phase transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[6] This method often leads to higher yields, milder reaction conditions, and reduced reaction times compared to the traditional Williamson synthesis.[6]

Phase Transfer Catalyzed Synthesis

This approach modifies the Williamson synthesis by introducing a catalyst that facilitates the transfer of the alkoxide between phases.

Workflow Diagram:

Caption: Experimental Workflow for PTC Synthesis.

Experimental Protocol: Phase Transfer Catalysis Synthesis of this compound

This protocol is adapted from a procedure for a similar ether synthesis.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethylene glycol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene).

-

Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (2-5 mol%).

-

Addition of Allyl Halide: Heat the biphasic mixture to 60-70 °C and add allyl chloride (1.0 equivalent) dropwise.

-

Reaction: Vigorously stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by GC or TLC.

-

Workup: After completion, cool the mixture and separate the organic layer.

-

Extraction and Purification: Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound depends on various factors, including scale, desired purity, cost, and environmental considerations. The following table summarizes key quantitative data for the different methods.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |

| Williamson Ether Synthesis | Ethylene glycol, Allyl halide | Strong base (e.g., NaH) | 50-100 | 1-8 | 50-95 | Moderate | Broad scope, well-established | Formation of salt waste, potentially harsh conditions |

| Ethoxylation (NaOH catalyst) | Allyl alcohol, Ethylene oxide | NaOH | 120-130 | 5 | - | 50-70[3] | Direct route, no halide | Low selectivity, long reaction time, catalyst not reusable[3] |

| Ethoxylation (BF₃ catalyst) | Allyl alcohol, Ethylene oxide | Boron trifluoride | - | - | - | - | - | Catalyst not reusable, boron-containing waste[3] |

| Ethoxylation (Zeocar-2 catalyst) | Allyl alcohol, Ethylene oxide | Zeocar-2 | 90-125 | 0.5-1.5 | High | High | High selectivity, reusable catalyst, reduced waste[3] | Requires specialized equipment (autoclave) |

| Phase Transfer Catalysis | Ethylene glycol, Allyl halide | PTC (e.g., TBAB), NaOH | 60-70 | 2-4 | High | High | Milder conditions, higher yields than traditional Williamson, suitable for industrial scale | Requires a catalyst, biphasic system may require vigorous stirring |

Conclusion

The synthesis of this compound has evolved significantly from its origins in the classic Williamson ether synthesis. The development of direct ethoxylation methods, particularly with the advent of highly selective and reusable solid acid catalysts like Zeocar-2, represents a major advancement for industrial-scale production, offering improved efficiency and a better environmental profile. Furthermore, the application of phase transfer catalysis has modernized the Williamson approach, making it more amenable to large-scale synthesis with milder conditions and higher yields. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these methodologies, their historical context, and their comparative advantages is essential for selecting the optimal route for their specific applications.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. RU2091066C1 - Method of 2-allylhydroxyethanol synthesis - Google Patents [patents.google.com]

- 4. This compound | 111-45-5 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Allyloxyethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Allyloxyethanol (CAS 111-45-5) as a versatile monomer for the synthesis of functional polymers. Its bifunctional nature, possessing both a primary hydroxyl group and a reactive allyl group, allows for its incorporation into a variety of polymer architectures and subsequent post-polymerization modifications, making it a valuable building block in materials science and drug development.[1][2][3]

Introduction to this compound in Polymer Chemistry

This compound is a colorless, high-boiling point liquid with a low odor, making it a suitable monomer for synthesizing resins with hydroxyl functional groups.[1][4] Its molecular structure consists of an allyl ether group (CH₂=CH-CH₂-O-) and a primary hydroxyl group (-OH), conferring dual reactivity.[1] This unique characteristic enables its participation in a wide range of polymerization reactions and subsequent chemical transformations.

The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) or be incorporated into polyesters and polyurethanes.[2][3] The allyl group provides a site for various post-polymerization modifications, including thiol-ene "click" chemistry, epoxidation, and radical-mediated grafting, which are crucial for the development of advanced materials for biomedical applications such as drug delivery and tissue engineering.[3][5]

Polymerization Applications and Methodologies

The dual functionality of this compound allows for its use in several polymerization strategies to create polymers with tailored properties.

Ring-Opening Polymerization (ROP) of Epoxides

This compound can serve as an initiator for the ring-opening polymerization of epoxides, leading to the formation of polyethers with a terminal allyl group.[1][3] This allyl functionality is then available for further chemical modification. A highly efficient method for the living ROP of epoxides involves a Lewis pair catalyst system, such as an organobase and triethylborane (Et₃B), with this compound acting as the initiator.[1] This system offers precise control over the polymerization process, yielding polyethers with controlled molecular weights and low dispersity.[1]

Experimental Protocol: Ring-Opening Polymerization of Propylene Oxide Initiated by this compound

This protocol is a representative example based on the principles of Lewis pair-catalyzed ROP.

Materials:

-

This compound (initiator), dried and distilled

-

Propylene oxide (monomer), dried and distilled

-

Triethylborane (Et₃B) solution (catalyst)

-

Organobase (e.g., a phosphazene or amidine) (catalyst)

-

Anhydrous toluene (solvent)

-

Methanol (quenching agent)

-

Hexane (for precipitation)

-

Schlenk line and argon or nitrogen gas supply

-

Dry glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried Schlenk flask.

-

Add a precisely measured amount of this compound to the flask via syringe.

-

Introduce the organobase catalyst to the solution.

-

Add the desired amount of propylene oxide monomer to the reaction mixture.

-

Initiate the polymerization by adding the triethylborane solution dropwise at room temperature.

-

Allow the reaction to proceed for the desired time, monitoring monomer conversion by techniques such as ¹H NMR spectroscopy.

-

Quench the polymerization by adding a small amount of methanol.

-

Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of cold hexane.

-

Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.

-

Characterize the polymer for its molecular weight (e.g., by gel permeation chromatography) and structure (e.g., by ¹H and ¹³C NMR).

Synthesis of Polyurethanes and Polyesters

The hydroxyl group of this compound allows for its incorporation into polyurethane and polyester backbones through reactions with diisocyanates and dicarboxylic acids (or their derivatives), respectively.[1][2][3] This introduces pendant allyl groups along the polymer chain, which can be used for crosslinking or functionalization. For instance, this compound can be used as an end-capping reagent to create polyurethane prepolymers terminated with allyl groups, which can then be used to modify other polymers like polydimethylsiloxane (PDMS) coatings.[1][6]

Experimental Workflow: Synthesis of an Allyl-Functionalized Polyurethane

Caption: Workflow for synthesizing and modifying an allyl-functionalized polyurethane.

Isomerization and UV Curing

This compound can undergo isomerization to form 2-(1-propenyloxy)ethanol, which is a more reactive monomer in cationic polymerization.[1][7] This isomerization can be catalyzed by ruthenium complexes. The resulting propenyl ether monomers are valuable for the formulation of UV-curable coatings and materials.[1][7]

Experimental Protocol: Isomerization of this compound

This protocol is based on a study by Urbala et al. (2020).[7]

Materials:

-

This compound

-

Ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃])

-

Inert atmosphere (argon or nitrogen)

-

Reaction vessel with temperature control

Procedure:

-

Place this compound in a reaction vessel under an inert atmosphere.

-

Add the ruthenium catalyst to the this compound.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C).

-

Monitor the reaction progress by analyzing aliquots using techniques like gas chromatography (GC) or ¹H NMR to observe the disappearance of the allyl signals and the appearance of the propenyl signals.

-

Once the desired conversion is reached, the product can be purified by distillation or used directly in subsequent polymerization steps.

Data Presentation

The following tables summarize key properties and representative polymerization data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111-45-5 | [4] |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Boiling Point | 159 °C | [4][6] |

| Density | 0.955 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.436 | [4][6] |

Table 2: Representative Data for Lewis Pair Catalyzed Ring-Opening Polymerization of Epoxides with an Alcohol Initiator

| Initiator | Catalyst System | Catalyst Loading | Turnover Frequency (TOF) | Resulting Polymer | Dispersity (Đ) | Reference |

| Alcohol (e.g., this compound) | Organobase / Et₃B | As low as 44 ppm | Up to 6000 h⁻¹ | Poly(propylene oxide) | < 1.1 | [1] |

Applications in Drug Development

The ability to introduce a reactive allyl group into polymers makes this compound a valuable monomer for applications in drug development. Polymers with pendant allyl groups can be functionalized with targeting ligands, imaging agents, or therapeutic molecules through efficient "click" chemistry reactions.[5] This allows for the creation of sophisticated drug delivery systems, such as stimuli-responsive nanoparticles that release their payload in response to specific biological cues (e.g., pH, enzymes, or redox potential).[8][9][10]

Signaling Pathway for Stimuli-Responsive Drug Delivery

References

- 1. This compound | 111-45-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 111-45-5 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 111-45-5 - Chemical Supplier Unilong [unilongindustry.com]

- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 111-45-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Allyl-Functionalized Polyurethanes using 2-Allyloxyethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes incorporating 2-allyloxyethanol, a versatile monomer that introduces pendant allyl groups into the polymer backbone. This functionality opens up a wide range of possibilities for post-polymerization modification, making these polymers highly attractive for applications in drug delivery, tissue engineering, and other biomedical fields. The reactive allyl groups serve as handles for "click" chemistry reactions, such as thiol-ene coupling, allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules.

Overview of the Synthesis

The synthesis of polyurethanes from this compound follows the fundamental principles of polyurethane chemistry, involving the reaction of a diisocyanate with a polyol component. In this case, the polyol component is a mixture of a macrodiol (e.g., poly(tetramethylene glycol)) and this compound, which acts as a chain extender and introduces the allyl functionality. The hydroxyl group of this compound reacts with the isocyanate groups to form the urethane linkage, incorporating the allyl group into the polymer chain.

The general reaction scheme is as follows:

The final properties of the polyurethane can be tailored by adjusting the ratio of the macrodiol to this compound, the NCO/OH molar ratio, and the choice of diisocyanate and catalyst.

Experimental Protocols

Materials

-

Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

Macrodiol: Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol

-

Allyl-functional Monomer: this compound (AE)

-

Catalyst: Dibutyltin dilaurate (DBTDL)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Precipitation Solvent: Methanol

Pre-polymer Synthesis (Two-Step Method)

The two-step, or prepolymer, method allows for better control over the polymer structure and is recommended for achieving a more uniform product.[1]

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PTMG (e.g., 20 g, 0.01 mol) and this compound (e.g., 1.02 g, 0.01 mol).

-

Heat the mixture to 60°C under a nitrogen atmosphere with stirring to ensure homogeneity and remove any residual moisture.

-

In a separate vessel, melt MDI (e.g., 5.00 g, 0.02 mol) at 60°C.

-

Slowly add the molten MDI to the PTMG and this compound mixture under vigorous stirring.

-

Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).

-

Maintain the reaction temperature at 70-80°C for 2-3 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

-

The resulting isocyanate-terminated prepolymer is then ready for the chain extension step.

Chain Extension and Polymer Isolation

Protocol:

-

Cool the prepolymer to approximately 40°C.

-

Add a chain extender, which can be a diol or a diamine, to react with the remaining isocyanate groups. For this protocol, we will consider the reaction of the excess isocyanate with the hydroxyl groups from the initial mixture.

-

Continue the reaction at 70-80°C for another 1-2 hours until the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum disappears.

-

Dissolve the resulting viscous polymer in a minimal amount of anhydrous DMF.

-

Precipitate the polymer by slowly adding the DMF solution to a large volume of methanol with vigorous stirring.

-

Filter the precipitated polyurethane and wash it with fresh methanol to remove any unreacted monomers and catalyst.

-

Dry the final allyl-functionalized polyurethane in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

Typical Reaction Parameters

| Parameter | Value | Reference |

| NCO/OH Molar Ratio | 1.1 - 2.0 | [2] |

| PTMG (mol) | 1 | - |

| This compound (mol) | 1 | - |

| MDI (mol) | 2.2 - 4.0 | [2] |

| Catalyst (DBTDL) | ~0.05 wt% | - |

| Reaction Temperature | 70 - 80 °C | - |

| Reaction Time | 3 - 5 hours | - |

Expected Characterization Data

| Characterization Technique | Expected Observations |

| FTIR | Appearance of urethane linkage bands (~3330 cm⁻¹ for N-H stretching, ~1730 cm⁻¹ for C=O stretching), and disappearance of the isocyanate peak (~2270 cm⁻¹). Presence of the C=C stretching of the allyl group (~1645 cm⁻¹). |

| ¹H NMR | Signals corresponding to the protons of the polyurethane backbone and the characteristic peaks of the allyl group (δ ≈ 5.9 ppm, -CH=; δ ≈ 5.2-5.3 ppm, =CH₂; δ ≈ 4.0 ppm, -O-CH₂-). |